![molecular formula C10H19N B12341924 1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine](/img/structure/B12341924.png)
1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1S,4R)-2-bicyclo[221]heptanyl]-N-methylethanamine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[221]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclo[2.2.1]heptane derivative.
Functionalization: Introduction of the ethanamine group through nucleophilic substitution or addition reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-[(1S,2R,4R)-Bicyclo[2.2.1]hept-2-yl]-4-(1-naphthylmethyl)piperazine: Another bicyclic compound with a similar core structure but different functional groups.
(1S,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: A bicyclic alcohol with a similar ring system.
Uniqueness
1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine is unique due to its specific amine functional group and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine |
InChI |
InChI=1S/C10H19N/c1-7(11-2)10-6-8-3-4-9(10)5-8/h7-11H,3-6H2,1-2H3/t7?,8-,9+,10?/m1/s1 |
InChI Key |
NWCJTLQAJMQXJP-MXAZLMSGSA-N |
Isomeric SMILES |
CC(C1C[C@@H]2CC[C@H]1C2)NC |
Canonical SMILES |
CC(C1CC2CCC1C2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


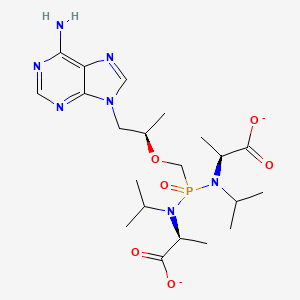
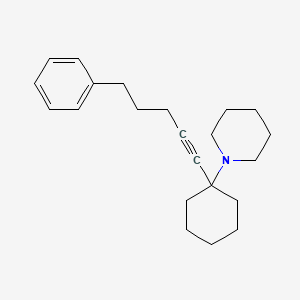
![(NE)-2-methyl-N-[1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide](/img/structure/B12341871.png)
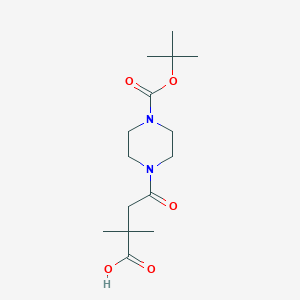
![ethyl (2E)-2-chloro-2-[2-(4-chloro-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B12341879.png)
![11-[(3-Bromophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12341881.png)
![3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B12341888.png)
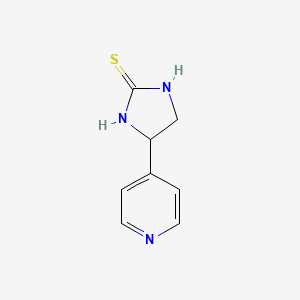
![tert-butyl (3aR,8R,8aR)-8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B12341902.png)
![1H-Imidazo[1,2-b]pyrazole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester](/img/structure/B12341911.png)
![N-(3-cyanophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12341918.png)
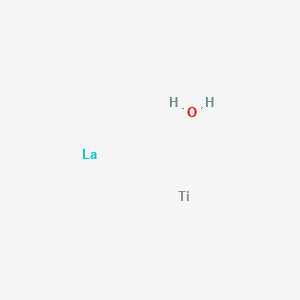
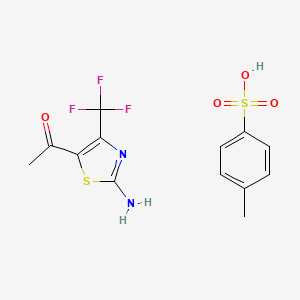
![methyl 4-[3-[(1E,3E,5E)-trideca-1,3,5-trienyl]oxiran-2-yl]butanoate](/img/structure/B12341930.png)
